molecular formula C17H21BrN2O4 B13356435 L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Cat. No.: B13356435
M. Wt: 397.3 g/mol
InChI Key: JSXFCSUOYOQOLC-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound is a modified L-tryptophan derivative featuring three key functional groups:

  • A 4-bromo substitution on the indole ring.
  • An N-[(1,1-dimethylethoxy)carbonyl] (Boc) protecting group on the α-amino group.
  • A methyl ester on the carboxyl group.

Synthesis: The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, while the methyl ester is formed via esterification of the carboxylic acid with methanol and an acid catalyst . Bromination at the 4-position of the indole ring is achieved using bromine or electrophilic brominating agents .

Applications:
This derivative serves as a protected intermediate in peptide synthesis, enabling selective deprotection of the Boc group under acidic conditions while retaining the methyl ester . The bromine substituent may enhance lipophilicity or act as a handle for further functionalization (e.g., Suzuki coupling) in drug discovery .

Properties

Molecular Formula

C17H21BrN2O4

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)

InChI Key

JSXFCSUOYOQOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Boc Protection and Esterification

Starting material : L-Tryptophan

  • Boc Protection :
    • React L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Conditions : 0–25°C, 12–24 hours.
    • Yield : >85%.

Bromination of the Indole Ring

Method A: Direct Electrophilic Bromination

  • React Boc-protected tryptophan methyl ester with N-bromosuccinimide (NBS) in DCM.
  • Conditions : 0°C to room temperature, 2–6 hours.
  • Regioselectivity : Bromination occurs at the 4-position due to the electron-donating effect of the indole NH.
  • Yield : 70–75%.

Alternative Synthetic Routes

Cyclization-Reduction Approach

  • Cyclization : Treat L-2-amino adipic acid with glacial acetic acid to form L-2-pyrrolidone-6-carboxylic acid.
  • Esterification : React with TMSCHN₂ to yield L-2-pyrrolidone-6-methyl ester.
  • Boc Protection and Reduction :
    • Protect the amine with Boc₂O, then reduce the carbonyl using lithium triethylborohydride (Super-Hydride®).
    • Conditions : -78°C, 12 hours in ether.
  • Heck Reaction : Couple with 2-iodoaniline using Pd catalysis to install the brominated indole.

Comparative Analysis of Methods

Method Steps Key Reagents Yield Advantages Limitations
Direct Bromination 3 NBS, Boc₂O, TMSCHN₂ 70–75% High regioselectivity, short steps Requires harsh bromination
Heck Coupling 5 Pd(OAc)₂, 4-bromoiodobenzene 34% Avoids electrophilic bromination Low yield, complex setup
Cyclization-Reduction 5 Super-Hydride®, Pd catalyst 20–34% Enantioselective (ee >96%) Multi-step, costly reagents

Critical Research Findings

  • Regioselectivity : Bromination at the 4-position is favored due to the indole’s electronic structure.
  • Chiral Integrity : Methods using L-tryptophan retain configuration, while Heck coupling requires chiral ligands to prevent racemization.
  • Safety Considerations :
    • Trimethylsilyl diazomethane is explosive; alternatives like methanol/acid are safer for esterification.
    • Lithium triethylborohydride requires strict anhydrous conditions.

Optimization Strategies

  • Solvent Choice : DCM or THF improves Boc protection efficiency.
  • Catalyst Loading : Reducing Pd(OAc)₂ to 0.2 mmol% in Heck reactions lowers costs without compromising yield.
  • Temperature Control : Maintaining -78°C during reduction prevents side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, indole derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in targeting specific biological pathways or receptors.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Indole/Aromatic Ring Protecting Group(s) Ester/Carboxyl Group Key Applications/Properties References
L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester 4-Bromo Boc (N-protection) Methyl ester Peptide synthesis; bromine allows further coupling
L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, methyl ester None Cbz (N-protection) Methyl ester Classical peptide synthesis; Cbz removable by H₂/Pd
N-[(Trimethylamine-boryl-carbonyl]-L-tryptophan methyl ester None Boronated carbonyl Methyl ester Antitumor activity; inhibits DNA/RNA synthesis
4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester 4-Cyano, 2,6-dimethyl (phenyl ring) Boc (N-protection) Methyl ester Drug development; cyano enhances metabolic stability
L-Tryptophan, N-[[[3,5-bis(1,1-dimethylethyl)phenyl]methoxy]carbonyl]- None Bulky aryloxycarbonyl Free carboxylic acid Enhanced steric hindrance for selective deprotection
L-Tryptophan methyl ester None None Methyl ester Prodrug synthesis; hydrolyzes to L-tryptophan in vivo

Key Differences in Reactivity and Stability

Protecting Group Stability :

  • Boc (tert-butoxycarbonyl) : Labile under acidic conditions (e.g., TFA) but stable to bases and nucleophiles .
  • Cbz (benzyloxycarbonyl) : Requires catalytic hydrogenation for removal, limiting compatibility with reducing environments .
  • Bulky aryloxycarbonyl (e.g., 3,5-di-tert-butyl) : Resists enzymatic cleavage, improving in vivo stability for therapeutic applications .

Cyano (CN): Withdraws electron density, stabilizing the compound against oxidative degradation. This contrasts with bromine, which is mildly electron-withdrawing but may participate in cross-coupling reactions .

Ester Hydrolysis :

  • Methyl esters (e.g., L-tryptophan methyl ester) hydrolyze spontaneously in aqueous buffers (pH 7.6) to form free carboxylic acids, as observed in enzymatic assays .
  • Bulkier esters (e.g., pentachlorophenyl) resist hydrolysis, enabling long-term storage .

Research Findings

  • Antitumor Activity : Boronated tryptophan derivatives (e.g., N-[(trimethylamine-boryl-carbonyl]-L-tryptophan methyl ester) reduce L1210 leukemia cell DNA synthesis by 70% at 100 μM, attributed to inhibition of DNA polymerase α .
  • Enzymatic Compatibility : Boc-protected tryptophan methyl ester is stable in peptide-coupling reactions but hydrolyzes in basic or enzymatic conditions to release active carboxylic acids for conjugation .
  • Solubility : Boc-protected derivatives exhibit lower aqueous solubility (e.g., ~0.5 mg/mL) compared to unprotected L-tryptophan (12 mg/mL) due to increased hydrophobicity .

Biological Activity

L-Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin. The compound L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS Number: 131791-79-2) is a derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26BrN3O5
  • Molecular Weight : 468.341 g/mol
  • CAS Number : 131791-79-2
  • SMILES Notation : CC@HC(=O)N(C)C(Cc1c(Br)[nH]c2ccccc12)C(=O)O

Biological Activity Overview

L-Tryptophan derivatives have been studied for their various biological activities, including:

  • Antioxidant properties : Certain tryptophan esters exhibit significant antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective effects : Compounds derived from tryptophan have been shown to influence neurochemical pathways, potentially aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial activity : Some derivatives demonstrate efficacy against bacterial and fungal pathogens.

The biological activity of L-Tryptophan derivatives can be attributed to several mechanisms:

  • Serotonin Synthesis : As a precursor to serotonin, tryptophan plays a critical role in mood regulation and cognitive functions.
  • Kynurenine Pathway Modulation : Tryptophan metabolism via the kynurenine pathway leads to the production of neuroactive metabolites that can influence inflammation and neuroprotection.
  • Interaction with Receptors : Certain derivatives may interact with neurotransmitter receptors, impacting various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects cellular components ,
NeuroprotectiveModulates neurotransmitter systems; may aid in neurodegenerative conditions ,
AntimicrobialExhibits activity against specific bacterial strains ,

Case Study 1: Neuroprotective Effects

A study published in Nature explored the effects of L-Tryptophan methyl esters on neuronal health. Researchers found that these compounds could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .

Case Study 2: Antioxidant Activity

Research conducted by Perri et al. highlighted the antioxidant properties of various L-Tryptophan esters. The study demonstrated that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, indicating their potential use in formulations aimed at combating oxidative stress-related disorders .

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial properties of L-Tryptophan derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that these compounds could serve as lead candidates for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester?

The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of the amino group, followed by bromination at the 4-position of the indole ring and esterification. A validated method involves:

  • Step 1 : Boc protection of L-tryptophan using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DMF) at 0–25°C .
  • Step 2 : Bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 40°C) to avoid over-bromination .
  • Step 3 : Methyl esterification via reaction with methyl chloroformate or methanol in the presence of DCC (dicyclohexylcarbodiimide) .
    Critical Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify Boc-group integration (~1.4 ppm for tert-butyl protons) and bromine-induced deshielding on the indole ring .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 449.56 for C22_{22}H31_{31}N3_3O5_5S) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm1^{-1}) and ester (~1740 cm1^{-1}) .

Q. What purification strategies are effective for this compound?

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to separate brominated byproducts .
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) based on solubility differences between intermediates .
    Data Table : Typical Rf Values (TLC, Silica Gel)
ComponentRf (Hexane:EtOAc = 3:1)
Boc-protected intermediate0.45
Brominated product0.35
Methyl ester0.60

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

Single-crystal X-ray diffraction is critical for confirming absolute stereochemistry. For example:

  • Unit Cell Parameters : A related Boc-protected alanine ester crystallizes in a triclinic system (space group P1) with a=5.1483 Å, b=11.6600 Å, c=13.6510 Å, α=88.884°, β=82.681°, γ=87.306° .
  • Key Analysis : Compare observed bond angles and torsion angles with computational models (e.g., DFT) to validate the 4-bromo substitution’s impact on indole ring planarity.

Q. How should researchers address contradictory NMR data arising from rotameric equilibria?

Boc-protected compounds often exhibit rotameric splitting due to restricted rotation around the carbamate bond. Mitigation strategies include:

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO-d6) to stabilize conformers and simplify spectra .

Q. What methodologies are recommended for analyzing degradation products under acidic conditions?

The Boc group is acid-labile. To study stability:

  • Forced Degradation : Expose the compound to 0.1M HCl in dioxane/water (1:1) at 25°C for 24h.
  • LC-MS Analysis : Detect cleavage products (e.g., free tryptophan methyl ester) using reverse-phase C18 columns with acetonitrile/water gradients .
    Key Finding : Degradation rates correlate with steric hindrance near the carbamate bond .

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with n-hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Bromination : Employ chiral catalysts (e.g., Rh(II)-salen complexes) to control indole bromination stereochemistry .

Q. What safety precautions are essential when handling brominated intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; brominated compounds can cause severe skin/eye irritation .
  • Waste Disposal : Quench excess brominating agents with sodium thiosulfate before disposal .

Q. How can computational modeling predict reactivity in further functionalization?

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the indole ring .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) using software like Gaussian or ORCA .

Q. What strategies mitigate racemization during peptide coupling reactions?

  • Low-Temperature Coupling : Use 0–4°C to slow base-catalyzed racemization .
  • Coupling Reagents : Prefer HATU over EDCI/HOBt for reduced side reactions .
    Data Table : Racemization Rates with Different Reagents
ReagentRacemization (%)
HATU<1%
EDCI/HOBt3–5%
DCC8–10%

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